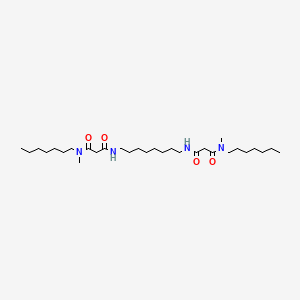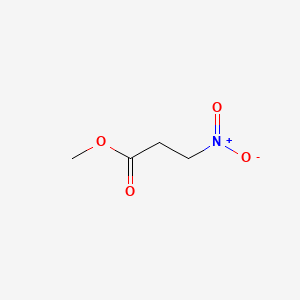
N-(2-Guanidinoéthyl)guanidine
Vue d'ensemble
Description
“N-(2-Guanidinoethyl)guanidine” is a guanidine derivative . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . It is also found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines has been a subject of interest due to their applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of “N-(2-Guanidinoethyl)guanidine” can be analyzed using quantum chemical calculations . These calculations can provide insight into the structure of the guanidine derivative in polar solvents .Chemical Reactions Analysis
The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . The thermal behavior of the degraded samples was investigated under elevated temperature conditions . Results indicate that decomposition of GN is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .Physical And Chemical Properties Analysis
“N-(2-Guanidinoethyl)guanidine” has a molecular formula of C4H12N6 and a molecular weight of 144.18 .Mécanisme D'action
Target of Action
N-(2-Guanidinoethyl)guanidine, similar to Guanethidine , primarily targets post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s automatic nervous system that regulates involuntary functions such as heart rate and blood pressure .
Mode of Action
N-(2-Guanidinoethyl)guanidine acts by inhibiting or interfering with the release and/or distribution of norepinephrine (NE) . Instead, it prevents the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Biochemical Pathways
Given its similarity to guanethidine, it is likely to impact thenorepinephrine-mediated signaling pathways . By inhibiting the release of norepinephrine, it can disrupt the normal functioning of these pathways, leading to various downstream effects.
Result of Action
The primary result of N-(2-Guanidinoethyl)guanidine’s action is the reduction of blood pressure . By inhibiting the release of norepinephrine, it reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using GEG in lab experiments is its ability to modulate multiple pathways simultaneously. This makes it a useful tool for studying complex physiological processes. However, one of the limitations of using GEG is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on GEG. One area of interest is its potential therapeutic applications in the treatment of cardiovascular disease, including hypertension and heart failure. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of GEG and its potential side effects.
Applications De Recherche Scientifique
Synthèse de produits naturels
Les composés guanidines, y compris la N-(2-Guanidinoéthyl)guanidine, sont souvent présents dans les produits naturels. Ils jouent un rôle crucial dans l'isolement, la détermination de la structure, la synthèse, la biosynthèse et les activités biologiques des métabolites secondaires . Ces métabolites comprennent les peptides non ribosomiques, les alcaloïdes, les terpènes à base de guanidine, les polycétides et les dérivés de l'acide shikimique provenant de sources naturelles .
Applications pharmaceutiques
La fonctionnalité guanidine est une structure privilégiée dans de nombreux produits pharmaceutiques, jouant un rôle clé dans diverses fonctions biologiques . La this compound, en tant que composé guanidinique, pourrait potentiellement être utilisée dans le développement de nouveaux médicaments.
Organocatalyse
Les guanidines servent également d'échafaudages précieux en organocatalyse . Elles peuvent agir comme organocatalyseurs en raison de leur capacité à former plusieurs liaisons hydrogène avec les substrats, améliorant la réactivité des substrats.
Synthèse d'hétérocycles
Les guanidines sont des précurseurs de la synthèse d'hétérocycles . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, notamment la chimie pharmaceutique, l'agrochimie et la science des matériaux.
Synthèse en un seul pot
Une approche séquentielle en un seul pot vers les guanidines N, N'-disubstituées à partir de N-chlorophtalimide, d'isocyanures et d'amines a été rapportée . Cette stratégie permet d'accéder de manière simple et efficace à diverses guanidines avec des rendements allant jusqu'à 81 % par le biais de N-phtaloylguanidines sans précédent .
Synthèse de guanidines N, N'-disubstituées diverses
Cette méthode opérationnellement simple tolère à la fois les substrats aromatiques et aliphatiques dans toutes les combinaisons possibles, offrant un accès général et diversifié aux guanidines N-alkyl-N'-aryl, N-aryl-N'-aryl et N-alkyl-N'-alkyl avec une large gamme de substrats .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYVMXWTBRRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274798 | |
| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44956-51-6 | |
| Record name | NSC227865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)


![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)





